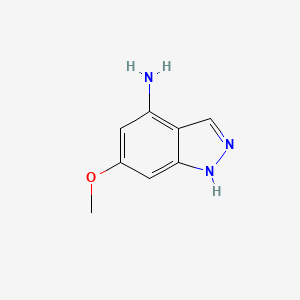

6-Methoxy-1H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDOZLUNMUNFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646937 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-20-7 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-1H-indazol-4-amine chemical properties

An In-Depth Technical Guide to 6-Methoxy-1H-indazol-4-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative offers unique functionalization points for the synthesis of novel therapeutic agents.[1][2] This document details its core chemical and physical properties, provides predicted spectroscopic data with standardized protocols for experimental verification, outlines a robust synthetic pathway, and discusses its applications in drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a bicyclic structure that fuses a benzene ring with a pyrazole ring.[3] The molecule's chemical personality is defined by three key functional groups: the core indazole nucleus, a methoxy group (-OCH₃) at the 6-position, and an amine group (-NH₂) at the 4-position.

The indazole ring system itself is a 10π electron aromatic system, which confers significant stability.[4] The amine group at position 4 acts as a hydrogen bond donor and a site for further chemical modification, while the methoxy group at position 6 serves as a hydrogen bond acceptor and influences the molecule's lipophilicity and electronic properties.[3] This specific arrangement of functional groups makes this compound a versatile scaffold for building complex molecules designed to interact with biological targets.[3][5]

Structural and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1000341-20-7 | [3] |

| Molecular Formula | C₈H₉N₃O | [3] |

| Molecular Weight | 163.18 g/mol | [3] |

| InChI | InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | [3] |

| SMILES | COC1=CC(=C2C=NNC2=C1)N | [3] |

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is limited in public literature, its properties can be reliably estimated based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Boiling Point | ~450-470°C | Extrapolated from similar indazole derivatives.[3] |

| Density | ~1.4-1.6 g/cm³ | Extrapolated from similar indazole derivatives.[3] |

| Log P | ~1.2-1.5 | Estimated octanol/water partition coefficient.[3] |

| Hydrogen Bond Donors | 2 | From the N-H of the indazole ring and the -NH₂ group.[3] |

| Hydrogen Bond Acceptors | 4 | From the two pyrazole nitrogens and the methoxy oxygen.[3] |

Spectroscopic Characterization

Structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral features, derived from analyses of structurally related indazole compounds.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons on the indazole ring will appear as doublets or singlets in the range of δ 6.5-8.0 ppm. The amine (-NH₂) protons will likely present as a broad singlet, and the methoxy (-OCH₃) protons will be a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the indazole ring may appear as a very broad signal at lower field.

-

¹³C NMR: The carbon NMR will display signals corresponding to the eight carbon atoms. The aromatic carbons will resonate in the δ 100-150 ppm region. The carbon of the methoxy group is expected around δ 55-60 ppm. The specific chemical shifts for the substituted benzene portion of the ring are influenced by the electron-donating effects of both the amine and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: Primary amines typically show two bands in the 3200-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[8] The indazole N-H stretch may also appear in this region, often as a broader band.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will appear just below 3000 cm⁻¹.

-

N-H Bending: An N-H bending vibration is expected near 1600 cm⁻¹.[8]

-

C=C Stretching: Aromatic ring stretching will produce signals in the 1450-1600 cm⁻¹ range.

-

C-O Stretching: A strong C-O stretching band for the methoxy group should be present in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z corresponding to C₈H₁₀N₃O⁺.

Experimental Protocol: Spectroscopic Analysis

This protocol outlines the standardized procedure for acquiring high-quality NMR and MS data.

-

Sample Preparation: Weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Sonication can be used to ensure complete dissolution.

-

Acquisition (¹H NMR):

-

Use a standard single-pulse experiment.

-

Set spectral width to ~16 ppm centered around 6 ppm.

-

Employ an acquisition time of 2-4 seconds and a relaxation delay of 2-5 seconds.

-

-

Acquisition (¹³C NMR):

-

Use a proton-decoupled pulse program.

-

Set spectral width to ~250 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may require several hours depending on the sample concentration and instrument.

-

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[9]

-

Analysis (ESI-MS):

-

Set the instrument to positive ion mode to detect the [M+H]⁺ ion.

-

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.[9]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Calibrate the instrument to ensure high mass accuracy for the determination of the elemental formula.

-

Chemical Reactivity and Synthesis

The synthesis of substituted indazoles often involves the cyclization of appropriately functionalized precursors.[3] A robust and scalable two-step approach, adapted from methodologies for similar compounds, can be employed for the synthesis of this compound, typically starting from 2-methyl-3-nitro-5-methoxyaniline.[2]

The general strategy involves:

-

Diazotization and Cyclization: The aniline precursor undergoes diazotization followed by an intramolecular cyclization to form the indazole ring system.

-

Reduction of the Nitro Group: The nitro group on the indazole intermediate is then reduced to the target amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Methoxy-4-nitro-1H-indazole

-

Dissolution: Dissolve 2-methyl-3-nitro-5-methoxyaniline in a suitable acidic aqueous medium (e.g., dilute HCl).

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.

-

Isolation: The product, 6-methoxy-4-nitro-1H-indazole, may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the 6-methoxy-4-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder with ammonium chloride or tin(II) chloride dihydrate (SnCl₂·2H₂O).[2]

-

Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction, filter off the solid catalyst/reagents, and neutralize the filtrate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield high-purity this compound.[3]

Applications in Medicinal Chemistry

The indazole nucleus is a cornerstone in modern drug discovery, found in numerous FDA-approved drugs like the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine.[1] this compound is a particularly valuable building block for creating libraries of novel compounds for several reasons:

-

Scaffold Hopping: It serves as a bioisostere for other bicyclic heterocycles like indole or benzimidazole.

-

Vectorial Diversity: The amine group at the 4-position provides a reliable handle for introducing a wide range of substituents, allowing for systematic exploration of the surrounding chemical space to optimize binding to a biological target.

-

Modulation of Properties: The methoxy group at the 6-position influences the compound's electronic properties and can be a key interaction point within a protein's binding pocket.

Its primary application is as a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[2]

Caption: Role as a scaffold in generating diverse chemical libraries.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally similar aminoindazoles, the following precautions are advised.[10][11][12]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses or goggles.

-

Use a lab coat.

-

-

Handling:

-

Storage:

In case of exposure, follow standard first-aid procedures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[11] If swallowed, seek immediate medical attention.[10]

References

- This compound - 1000341-20-7. Vulcanchem. [URL: https://www.vulcanchem.com/product/1000341-20-7]

- 1000341-20-7|this compound. BLD Pharm. [URL: https://www.bldpharm.com/products/1000341-20-7.html]

- Safety Data Sheet - 6-Methoxy-1H-indazol-3-amine. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/sds/sds-6-methoxy-1h-indazol-3-amine-en-1272-2008.pdf]

- SAFETY DATA SHEET - 3-Amino-4-methoxy-1H-indazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC468350010]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00171]

- SAFETY DATA SHEET - 3-Amino-1H-indazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC104880050]

- SAFETY DATA SHEET - 1-Boc-6-amino-1H-indazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=CC60101DE]

- 1-(6-methoxy-3-pyridinyl)-1H-Indazol-4-amine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61308328.htm]

- 1H-indazol-4-amine. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/413085]

- SAFETY DATA SHEET - methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride. Enamine. [URL: https://www.enamine.net/sds/EN300-3327_Enamine.pdf]

- Supplementary Information for Catalytic Hydroboration of Imines by n-Butyllithium. Organic Letters. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.5b02534/suppl_file/ol5b02534_si_001.pdf]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00185]

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_147986_c09e5309d9492147098f921a8d0092c6.pdf]

- 6-Methoxy-1H-indazol-5-amine. ChemScene. [URL: https://www.chemscene.com/products/6-Methoxy-1H-indazol-5-amine-749223-61-8.html]

- Infrared Spectroscopy. Illinois State University. [URL: https://www.chem.ilstu.edu/che232/handouts/IR%20Spectroscopy.pdf]

- 6-methoxy-1h-indazol-5-amine (C8H9N3O). PubChemLite. [URL: https://pubchemlite.org/compound/6-methoxy-1h-indazol-5-amine]

- 6-methoxy-1h-indazole (C8H8N2O). PubChemLite. [URL: https://pubchemlite.org/compound/6-methoxy-1h-indazole]

- 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex. [URL: https://www.chemimpex.com/products/07705]

- 1H-Indazol-6-amine. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81423]

- 1H-Indazol-4-amine, 1-methyl-. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/153838]

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [URL: https://www.researchgate.net/publication/273347526_ChemInform_Abstract_Synthesis_of_Indazole_Motifs_and_Their_Medicinal_Importance_An_Overview]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950073/]

- Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H. Benchchem. [URL: https://www.benchchem.

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem. [URL: https://www.benchchem.com/application-notes/spectroscopic-characterization-of-3-amino-1-methyl-1h-indazol-6-ol]

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry. [URL: https://www.mdpi.com/2624-8549/6/2/31]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound (1000341-20-7) for sale [vulcanchem.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation and Characterization of 6-Methoxy-1H-indazol-4-amine

<

This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation and characterization of 6-methoxy-1H-indazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights and detailed protocols.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities.[1][2] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in the design of novel therapeutic agents.[1][3] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]

This compound (CAS: 1000341-20-7) is a specific derivative featuring a methoxy group at the 6-position and an amine group at the 4-position.[5] This particular substitution pattern is of interest as the position of substituents on the indazole ring can significantly influence biological activity.[5] The methoxy group can enhance lipophilicity, while the amine group can improve water solubility and provide a key site for hydrogen bonding interactions with biological targets.[5] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more potent drug candidates.

Foundational Knowledge: Structure and Physicochemical Properties

The core structure of this compound consists of a bicyclic indazole ring system. Key structural features include:

-

A five-membered pyrazole ring containing two adjacent nitrogen atoms.

-

A six-membered benzene ring fused to the pyrazole ring.

-

A methoxy (-OCH3) group substituted at the C6 position of the benzene ring.

-

An amino (-NH2) group substituted at the C4 position of the benzene ring.[5]

The molecular formula of the compound is C8H9N3O, and its molecular weight is 163.18 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9N3O | [5] |

| Molecular Weight | 163.18 g/mol | [5] |

| CAS Number | 1000341-20-7 | [5] |

| XLogP3 | 1.2 | [6] |

| Hydrogen Bond Donor Count | 2 | [5][6] |

| Hydrogen Bond Acceptor Count | 4 | [5][6] |

| Rotatable Bond Count | 0 | [6] |

| Topological Polar Surface Area | 54.7 Ų | [7] |

Note: Some values are estimated based on computational models and structural analogues.

The Experimental Blueprint: A Multi-technique Approach to Structure Elucidation

The definitive confirmation of the structure of this compound necessitates a synergistic approach, integrating data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Diagram 1: Workflow for Structure Elucidation

Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.

Core Spectroscopic Characterization Protocols

The following sections detail the experimental protocols for the primary spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

The resulting spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

The spectrum will indicate the number of unique carbon atoms in the molecule.

-

-

2D NMR Acquisition (if necessary):

-

If the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to their respective atoms in the proposed structure.

-

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H on N1 | ~12.0-13.0 (broad s) | - |

| H3 | ~7.5-8.0 (s) | ~130-135 |

| H5 | ~6.5-7.0 (d) | ~90-95 |

| H7 | ~7.0-7.5 (d) | ~110-115 |

| NH₂ | ~5.0-6.0 (broad s) | - |

| OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| C3 | - | ~130-135 |

| C3a | - | ~115-120 |

| C4 | - | ~140-145 |

| C5 | - | ~90-95 |

| C6 | - | ~155-160 |

| C7 | - | ~110-115 |

| C7a | - | ~140-145 |

Note: These are predicted values based on known data for similar indazole derivatives and may vary slightly. Experimental verification is crucial.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like this compound.[10]

-

Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated molecular formula should match the expected formula of C8H9N3O. The expected m/z for [M+H]⁺ would be approximately 164.0818.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine and indazole) | 3400-3200 | Broad to medium intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium to weak intensity |

| C-H stretch (aliphatic -OCH₃) | 3000-2850 | Medium intensity |

| C=C and C=N stretch (aromatic rings) | 1650-1450 | Multiple sharp bands |

| N-H bend (amine) | 1640-1560 | Medium intensity |

| C-O stretch (methoxy) | 1275-1200 and 1075-1020 | Strong intensity |

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space and the intermolecular interactions in the solid state.[11]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The resulting electron density map is used to locate the atoms, and the structural model is refined to obtain accurate bond lengths, bond angles, and torsion angles.[11]

Diagram 2: Logical Relationship in Spectroscopic Data Interpretation

Caption: The logical flow of integrating data from various spectroscopic techniques to propose and confirm a chemical structure.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification: Indazole derivatives may cause skin irritation, serious eye irritation, and respiratory irritation. Some may be harmful if swallowed.[12][13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

The structural elucidation and characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the foundational details of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition, and IR spectroscopy identifies the key functional groups. For absolute confirmation, single-crystal X-ray diffraction offers an unparalleled level of structural detail. By following the rigorous protocols outlined in this guide, researchers can confidently determine the structure of this and other novel indazole derivatives, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

-

Structure of our indazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

-

SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]

-

An analytical method of heterocyclic amines by LC/MS | Request PDF. ResearchGate. Available at: [Link]

-

Chemical structures of the heterocyclic aromatic amines. ResearchGate. Available at: [Link]

-

Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. International Union of Crystallography. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

1H-indazol-4-amine. PubChem. Available at: [Link]

-

6-Methyl-1H-indazol-4-amine. LookChem. Available at: [Link]

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. Available at: [Link]

-

1H and 13C Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]

-

1H-Indazol-6-amine. PubChem. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

-

6-methoxy-1h-indazol-5-amine (C8H9N3O). PubChemLite. Available at: [Link]

-

6-methoxy-1h-indazol-3-amine (C8H9N3O). PubChemLite. Available at: [Link]

-

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. This compound (1000341-20-7) for sale [vulcanchem.com]

- 6. lookchem.com [lookchem.com]

- 7. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Methoxy-1H-indazol-4-amine (CAS 1000341-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 6-methoxy-1H-indazol-4-amine (CAS 1000341-20-7), a heterocyclic aromatic compound of significant interest within the field of medicinal chemistry. As a member of the indazole class, this molecule is built upon a "privileged scaffold" known for its diverse biological activities. This document details the compound's chemical identity, physical and chemical properties, established synthetic routes, and methods for its characterization. Furthermore, it explores the potential biological activities and therapeutic applications of this compound, drawing on the broader pharmacological profile of indazole derivatives. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended to be a foundational resource for professionals engaged in the exploration and application of this promising molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing its pharmacokinetics, pharmacodynamics, and formulation.

Identity and Structure

The foundational identifiers and structural representation of this compound are presented below. The molecule's architecture features a bicyclic indazole core, with a methoxy group (-OCH₃) at the 6-position and an amine group (-NH₂) at the 4-position, which are critical determinants of its chemical behavior and biological interactions.[1]

| Identifier | Value |

| CAS Number | 1000341-20-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol [1] |

| Canonical SMILES | COC1=CC(=C2C=NNC2=C1)N |

| InChI | InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11)[1] |

Physicochemical Data

While specific experimentally determined physicochemical data for this compound are not extensively available in the public domain, reliable estimations derived from its structure and comparisons with analogous compounds provide valuable predictive insights.

| Property | Estimated Value | Significance in Drug Development |

| Boiling Point | ~450-470°C[1] | Influences purification methods and thermal stability. |

| Density | ~1.4-1.6 g/cm³[1] | Relevant for formulation and process chemistry. |

| Log P | ~1.2-1.5[1] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2[1] | The amine and indazole NH groups can donate hydrogen bonds, impacting solubility and target binding. |

| Hydrogen Bond Acceptors | 4[1] | The nitrogen atoms and methoxy oxygen can accept hydrogen bonds, contributing to solubility and molecular interactions. |

| Storage Temperature | 2-8°C | Recommended to ensure long-term chemical stability. |

Synthesis and Characterization

The synthesis and subsequent characterization of this compound are critical steps for its use in research and development.

Synthetic Routes

The synthesis of this indazole derivative is typically achieved through multi-step processes, with the formation of the bicyclic ring system being the key transformation.[1] A common and effective approach is the cyclization of a suitably substituted 2-aminobenzonitrile precursor.[1]

A Generalized Synthetic Workflow is depicted below:

Caption: A general schematic for the synthesis of this compound.

Exemplary Experimental Protocol (adapted from related indazole syntheses):

The following is a representative, two-step protocol that can be adapted for the synthesis of this compound, based on established methods for similar compounds, such as the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[2]

Step 1: Functionalization of the Benzene Ring (e.g., Nitration followed by Reduction to Amine, and Methoxy Group Introduction)

-

The starting material, a substituted benzonitrile, is first functionalized to introduce the precursors for the amine and methoxy groups at the desired positions. This may involve nitration, followed by reduction of the nitro group to an amine, and a nucleophilic aromatic substitution to introduce the methoxy group.

Step 2: Indazole Ring Formation (Cyclization)

-

The appropriately substituted benzonitrile is dissolved in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

-

A catalyst, for example, copper(II) acetate, is added to the reaction mixture.

-

The reaction is heated under an oxygen atmosphere to facilitate the intramolecular cyclization and formation of the indazole ring.

-

The reaction progress is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

-

The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic methods. While a dedicated public database of spectra for this specific compound is sparse, the expected spectral features can be predicted based on its structure and data from analogous indazoles.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system, typically in the range of δ 6.5-8.0 ppm. A sharp singlet corresponding to the three protons of the methoxy group should appear around δ 3.8-4.0 ppm. The two protons of the primary amine and the single proton of the indazole NH group will likely present as broad singlets, with the NH proton resonating further downfield.

-

¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons between δ 100-150 ppm. The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm.

-

-

Mass Spectrometry (MS) : The mass spectrum will confirm the molecular weight of the compound. Expect to observe a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 163.18 or 164.19, respectively.

Biological Activity and Therapeutic Potential

The indazole scaffold is a cornerstone in the design of numerous biologically active compounds, with derivatives exhibiting a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Potential Mechanisms of Action

The therapeutic effects of indazole derivatives are often attributed to their ability to modulate the activity of key proteins involved in disease pathogenesis, particularly protein kinases. The nature and position of substituents on the indazole ring are critical for determining target specificity and potency. The presence of the amine and methoxy groups at positions 4 and 6, respectively, in this compound suggests the potential for specific hydrogen bonding and other non-covalent interactions within the binding pockets of target proteins.[1]

A conceptual model of the compound's interaction with a biological target is presented below:

Caption: A diagram illustrating the potential mechanism of action for this compound.

Potential Therapeutic Applications

Based on the well-documented activities of the indazole class of compounds, this compound represents a molecule of interest for further investigation in a variety of therapeutic areas:

-

Oncology : Many indazole derivatives have been developed as inhibitors of protein kinases that are aberrantly activated in various cancers.

-

Inflammatory Disorders : The ability of some indazoles to modulate inflammatory signaling pathways makes them potential candidates for treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

-

Infectious Diseases : The antimicrobial properties of certain indazole compounds suggest their potential use in combating bacterial and fungal infections.

Safety and Handling

The safe handling of this compound in a laboratory setting is paramount. It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for detailed and specific safety information. General safety guidelines for handling this and similar chemical compounds include:

-

Personal Protective Equipment (PPE) : Always wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

-

Personal Hygiene : Avoid breathing in dust or vapors. Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[4][5]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, as recommended at 2-8°C.[5]

-

First Aid : In the event of skin or eye contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek immediate medical attention if any symptoms of exposure develop.[5]

Conclusion

This compound is a heterocyclic molecule with a promising profile for applications in drug discovery and medicinal chemistry. Its structural features, particularly the substituted indazole core, suggest a high potential for biological activity. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthetic methodologies, and potential therapeutic applications, along with essential safety and handling information. While further experimental validation of its specific properties and biological targets is warranted, the information presented herein serves as a valuable starting point for researchers and scientists dedicated to advancing the field of drug development.

References

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2025, December 31). RGUHS Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazol-4-amine. Retrieved January 17, 2026, from [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2021). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Medicinal Chemistry, 12(10), 1731-1743. [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]

-

Elguero, J., Alkorta, I., Goya, P., & Jagerovic, N. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5679-5690. [Link]

-

Elguero, J., Alkorta, I., Goya, P., & Jagerovic, N. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Cheekavolu, C., & Muniappan, M. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(10), FF01-FF4. [Link]

-

Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

-

Bamborough, P., Angell, R. M., Bhamra, I., Brown, D., Bull, J., Christopher, J. A., ... & Washington, M. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & medicinal chemistry letters, 17(15), 4363–4368. [Link]

-

Mowbray, C. E., St-Gallay, S. A., Jones, C., Gibhard, L., Corporate, T., Taylor, R. J., ... & Fairlamb, A. H. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1189-1195. [Link]

-

Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry, Preprint. [Link]

-

4-methoxy-1h-indazol-7-amine (C8H9N3O) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6-Methoxy-1H-indazol-4-amine

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous clinically approved therapeutics, particularly within oncology.[1][2][3] This guide provides a comprehensive technical framework for the investigation of 6-Methoxy-1H-indazol-4-amine, a specific derivative with significant therapeutic potential. While direct literature on this exact molecule is emerging, its structural features—a hinge-binding amine at the 4-position and a methoxy group at the 6-position—provide a strong rationale for its mechanism of action.[4] This document synthesizes established knowledge of the indazole class to propose a likely biological role for this compound as a protein kinase inhibitor. We present detailed, field-proven experimental protocols for its characterization, from initial enzymatic assays to cellular activity profiling, designed to equip researchers and drug development professionals with a robust investigational strategy.

Introduction: The Indazole Scaffold in Drug Discovery

The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[5] Its unique electronic structure and ability to form critical hydrogen bonds allow it to serve as an effective bioisostere for other functional groups, such as phenols, often with improved pharmacokinetic properties.[6] This has led to the successful development of several indazole-containing drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, which are staples in cancer therapy.[1][2][3]

The compound of interest, this compound, possesses key structural attributes that suggest a strong potential for biological activity:

-

The 1H-Indazole Core: Provides a rigid scaffold that can be precisely decorated with functional groups to interact with biological targets.

-

The 4-Amine Group: The position of substituents on the indazole ring is critical for activity, with positions 4, 6, and 7 often demonstrating superior biological effects compared to others.[4] An amine at this position is well-suited to act as a hydrogen bond donor, a common interaction motif in the hinge region of protein kinases.[1]

-

The 6-Methoxy Group: This group can influence the compound's solubility, lipophilicity, and metabolic stability. Furthermore, its electronic properties can modulate the reactivity of the indazole ring and contribute to target-specific van der Waals interactions.[1]

Given this structural context, this guide will proceed on the well-founded hypothesis that this compound functions as an ATP-competitive protein kinase inhibitor.

Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[7] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Many successful kinase inhibitors operate by competing with ATP for binding in the enzyme's active site.

The 1H-indazole-amine structure is a highly effective "hinge-binding" fragment.[3] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and forms the backbone of the ATP-binding pocket. Small molecules that can form hydrogen bonds with this region can effectively block ATP from binding, thereby inhibiting the enzyme. We postulate that the 4-amino group of this compound engages in one or more hydrogen bonds with the kinase hinge region, anchoring the molecule in the active site.

Experimental Characterization: A Technical Workflow

To validate the hypothesized biological activity of this compound, a systematic, multi-stage approach is required. This section provides detailed, self-validating protocols for the essential in vitro assays.

Part A: In Vitro Kinase Profiling

Causality: The primary step is to determine if the compound directly inhibits kinase enzymatic activity and to identify which kinases it targets. A luminescence-based assay that measures ADP production provides a direct, robust, and high-throughput method for quantifying kinase activity.[7][8] The ADP-Glo™ Kinase Assay is an industry-standard choice for this purpose.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [7]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control well.

-

-

Kinase Reaction Setup (per well of a 96-well plate):

-

In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the target kinase (e.g., VEGFR-2, FGFR1) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal kinase concentration should be determined empirically.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The concentrations should be optimized, typically near the Km for ATP for the specific enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kit or similar):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a compatible plate reader.

-

Plot the luminescence signal (relative light units) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.

-

Data Presentation: Hypothetical Kinase Profiling Results

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| VEGFR-2 | 15 | 5 |

| FGFR1 | 8 | 2 |

| EGFR | 750 | 15 |

| PI3Kα | >10,000 | 20 |

Part B: Cellular Activity Assessment

Causality: After identifying a direct enzymatic target, it is crucial to confirm that the compound can enter cells and exert a biological effect, such as inhibiting cell proliferation. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is directly proportional to the number of viable cells.[9]

Protocol: MTT Cell Viability Assay [10][11]

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., HUVEC for VEGFR-2 activity, or a relevant cancer cell line).

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include wells for "no treatment" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in 5% CO₂.

-

-

MTT Incubation:

-

Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[10][11]

-

Place the plate on an orbital shaker for 15 minutes, or let it stand overnight in the incubator, to ensure complete solubilization of the formazan.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

-

Data Presentation: Hypothetical Cell Viability Results

| Cell Line | Primary Kinase Target | This compound EC50 (µM) |

| HUVEC | VEGFR-2 | 0.05 |

| KG-1 (FGFR1 driven) | FGFR1 | 0.03 |

| A549 (EGFR driven) | EGFR | 5.2 |

Summary and Future Directions

This guide outlines a robust, hypothesis-driven approach to characterizing the biological activity of this compound. Based on extensive precedent from the broader indazole class, this compound is strongly predicted to function as an ATP-competitive protein kinase inhibitor.[1][3] The provided experimental workflows for in vitro kinase profiling and cellular viability assessment represent the foundational assays required to confirm this activity and establish its potency and cellular efficacy.

Successful outcomes from these studies—namely, potent IC50 values against specific kinases that correlate with low EC50 values in relevant cell lines—would validate this compound as a promising hit compound. Subsequent steps in a drug discovery program would involve:

-

Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile and identify potential off-target effects.

-

Lead Optimization: Initiating a medicinal chemistry campaign to synthesize analogs and develop a structure-activity relationship (SAR) to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Studies: Advancing optimized leads into preclinical animal models to evaluate efficacy and safety.

The framework presented here serves as a critical starting point for unlocking the therapeutic potential of this promising molecule.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- MTT assay protocol. (n.d.). Abcam.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.

- MTT (Assay protocol). (2023, February 27). Protocols.io.

- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.

- In vitro kinase assay. (2023, September 23). Protocols.io.

- This compound - 1000341-20-7. (n.d.). Vulcanchem.

- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). The Royal Society of Chemistry.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.).

- 6-(Methoxymethoxy)-1H-Indazol-3-Amine. (n.d.). African Rock Art.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8).

-

6-methoxy-1H-indazol-3-amine. (n.d.). PubChem. Retrieved from [Link].

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.

- 6-(1H-Indazol-6-yl)pyrimidin-4-amine. (n.d.). Benchchem.

- The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2008, September 25). PubMed.

- 6-(Methoxymethoxy)-1H-Indazol-3-Amine. (n.d.). Chem-Impex.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC - NIH.

- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025, August 5). ResearchGate.

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. (n.d.). ChemRxiv.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (1000341-20-7) for sale [vulcanchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. clyte.tech [clyte.tech]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. MTT (Assay protocol [protocols.io]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Methoxy-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically relevant therapeutics.[1] This guide focuses on 6-Methoxy-1H-indazol-4-amine, a specific derivative yet to be extensively characterized biologically. Due to the absence of direct pharmacological data for this compound, this document pioneers a rational, evidence-based approach to identifying its most probable therapeutic targets. By analyzing the rich pharmacology of structurally related indazole analogs, we infer a high potential for this compound to modulate key targets in oncology and neurodegenerative disease. This guide provides the scientific rationale for this assertion and furnishes detailed experimental protocols to systematically validate these hypothesized targets, thereby creating a strategic roadmap for its preclinical development.

Introduction: The Scientific Rationale for Investigating this compound

The 1H-indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a versatile scaffold in drug design. Its unique electronic properties and ability to form critical hydrogen bonds allow it to interact with a wide array of biological targets. Dozens of indazole-based drugs are currently in clinical trials or have received regulatory approval, underscoring the scaffold's therapeutic importance.[1]

This compound features two key functional groups that inform its potential bioactivity:

-

The 4-amino group: This moiety is positioned to act as a crucial hydrogen bond donor, a feature commonly exploited for "hinge-binding" in the ATP-binding pocket of protein kinases.

-

The 6-methoxy group: This electron-donating group can influence the molecule's overall electronic profile, solubility, and metabolic stability, potentially fine-tuning its interaction with target proteins and improving its pharmacokinetic properties.

Given these structural attributes, and the wealth of data on similar compounds, a focused investigation into the therapeutic targets of this compound is a scientifically sound endeavor.

Caption: Structure of this compound.

Inferred Therapeutic Landscape: High-Probability Target Classes

Based on extensive literature precedent for the indazole scaffold, we have identified three primary target classes for which this compound represents a promising investigational compound.

Protein Kinases: A Primary Focus for Oncology

The indazole scaffold is a well-established pharmacophore for protein kinase inhibitors. The planarity of the ring system and the strategic placement of hydrogen bond donors/acceptors allow for high-affinity binding to the ATP pocket of many kinases.

Causality for Target Selection: Numerous indazole derivatives have demonstrated potent inhibition of various oncogenic kinases. The 4-amino substitution on our lead compound is particularly significant, as analogous substitutions in other heterocyclic systems are known to form key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition.

High-Priority Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 3-amino and 4-substituted indazole derivatives have been reported as potent inhibitors of FGFR1, with some achieving nanomolar potency.[2][3][4]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer. A notable example is GDC-0941, a potent, orally bioavailable PI3K inhibitor featuring a 2-(1H-indazol-4-yl) moiety that is currently in clinical trials.[5]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Potent and selective PLK4 inhibitors have been developed based on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold, demonstrating IC50 values in the sub-nanomolar range.[6]

-

Other Potential Kinase Targets: The indazole core has also been integrated into inhibitors of Bcr-Abl, Janus Kinase (JAK), and Mitogen-activated protein kinase 1 (MAPK1), suggesting a broad potential for kinase-directed activity.[2][1][7]

| Analog Compound Class | Target Kinase | Reported Potency (IC₅₀) | Reference |

| 3-amido-1H-indazole derivatives | FGFR4 | 2.9 nM | [3] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | [2] |

| 2-(1H-indazol-4-yl) thieno[3,2-d]pyrimidine | PI3Kα | Data in clinical trials | [5] |

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 nM | [6] |

| 1H-indazol-3-amine derivatives | Bcr-Abl | 14 nM | [2] |

Neuro-modulatory Targets: Potential in Neurodegenerative and Psychiatric Disorders

Beyond oncology, the indazole scaffold has shown promise in modulating targets within the central nervous system (CNS).

Causality for Target Selection: The structural features of this compound, including its moderate lipophilicity and hydrogen bonding potential, are consistent with those of CNS-active molecules.

High-Priority Neurological Targets:

-

Metabotropic Glutamate Receptor 4 (mGlu₄): Positive allosteric modulators (PAMs) of mGlu₄ are a promising therapeutic strategy for Parkinson's disease. A series of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amines have been identified as potent mGlu₄ PAMs with good in vivo efficacy in preclinical models.[8]

-

Neuronal Nitric Oxide Synthase (nNOS): Inhibition of nNOS is a therapeutic strategy for various neurological conditions. 7-Methoxyindazole has been identified as a potent inhibitor of nNOS, demonstrating that the nitro group present in earlier inhibitors is not essential for activity.[9]

-

Cholinesterases (AChE/BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary treatment for Alzheimer's disease. Certain 5-substituted indazole derivatives have been shown to inhibit both cholinesterases and beta-secretase 1 (BACE1), representing a multi-target approach to Alzheimer's therapy.[10]

A Validated Experimental Strategy for Target Identification and Mechanism of Action

To systematically test the hypotheses outlined above, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with clear go/no-go decision points.

Tier 1: Broad Spectrum Target Screening

The initial step is to cast a wide net to identify the primary biological targets of this compound.

Protocol 1: Comprehensive Kinase Panel Screen

-

Objective: To identify which of the ~400 human kinases are inhibited by the test compound.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) for a broad panel screen (e.g., KINOMEscan™ or similar binding assay) at a single high concentration (e.g., 1 or 10 µM).

-

Data Analysis: Identify all kinases showing significant inhibition (e.g., >90% inhibition at 10 µM).

-

-

Causality & Interpretation: This unbiased screen provides a global view of the compound's selectivity. A highly selective inhibitor of a single kinase family is a strong lead. A compound hitting multiple kinases may have value as a multi-targeted agent but requires more complex follow-up.

Protocol 2: CNS Receptor Panel Screen

-

Objective: To assess activity against a panel of common CNS targets.

-

Methodology:

-

Assay: Submit the compound to a commercial CNS panel screen (e.g., Eurofins SafetyScreen44™) which typically includes radioligand binding assays for various GPCRs, ion channels, and transporters.

-

Data Analysis: Look for significant displacement of the radioligand at the tested concentration.

-

-

Causality & Interpretation: Positive hits in this panel, particularly at glutamate or other neurotransmitter receptors, will validate the pursuit of CNS-related targets.

Tier 2: Target Validation and Potency Determination

Once primary hits are identified in Tier 1, the next step is to confirm these interactions and quantify the compound's potency.

Protocol 3: IC₅₀ Determination for Validated Kinase Hits

-

Objective: To determine the precise potency (IC₅₀) of the compound against the top kinase hits from Protocol 1.

-

Methodology:

-

Assay Format: Utilize a biochemical assay format appropriate for the specific kinase (e.g., ADP-Glo™, HTRF®, or AlphaLISA®).

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).

-

Reaction: Incubate the kinase, substrate, ATP (at or near the Kₘ concentration), and inhibitor for a defined period.

-

Detection: Measure the kinase activity according to the assay manufacturer's protocol.

-

Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Self-Validation: The dose-response curve must have a clear sigmoidal shape with well-defined upper and lower plateaus. A Hill slope near 1.0 is indicative of a well-behaved, competitive inhibitor.

Tier 3: Cellular Activity and Target Engagement

Demonstrating that the compound is active in a cellular context and engages its intended target is a critical step.

Protocol 4: Cellular Proliferation Assay

-

Objective: To determine if the compound inhibits the growth of cancer cell lines that are dependent on the identified target kinase.

-

Methodology:

-

Cell Line Selection: Choose a cell line known to be driven by the target kinase (e.g., for FGFR4, use Hep3B or JHH-7 cells[4]).

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Measure cell viability using a standard reagent such as CellTiter-Glo® (Promega) or resazurin.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

-

Causality & Interpretation: A potent GI₅₀ value in a target-dependent cell line, coupled with a lack of activity in a non-dependent line, provides strong evidence for on-target cellular activity.

Protocol 5: Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that the compound inhibits the signaling pathway downstream of the target kinase.

-

Methodology:

-

Cell Treatment: Treat the target-dependent cell line with the compound at concentrations around its GI₅₀ for a short period (e.g., 1-4 hours).

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blot: Separate proteins by size, transfer to a membrane, and probe with antibodies against the phosphorylated form of a key downstream substrate (e.g., p-AKT for PI3K, p-FRS2 for FGFR) and the total protein as a loading control.

-

Detection: Use an appropriate detection method (e.g., chemiluminescence or fluorescence) to visualize the protein bands.

-

-

Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides direct evidence of target inhibition in a cellular context.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of 6-Methoxy-1H-indazol-4-amine as a Kinase Inhibitor Scaffold

Abstract